molecular formula C15H16N2O B11801958 (6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone

(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone

Cat. No.: B11801958
M. Wt: 240.30 g/mol
InChI Key: TVTHUHDKKKOYHO-UHFFFAOYSA-N
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Description

(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone is a pyridine-derived compound featuring a phenyl methanone group at position 3 and an isopropylamino substituent at position 6 of the pyridine ring. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The compound is synthesized via nucleophilic substitution, as demonstrated by the reaction of isopropylamine with a pyridine precursor, yielding an 82% product under optimized conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

phenyl-[6-(propan-2-ylamino)pyridin-3-yl]methanone

InChI

InChI=1S/C15H16N2O/c1-11(2)17-14-9-8-13(10-16-14)15(18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,16,17)

InChI Key

TVTHUHDKKKOYHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone typically involves the condensation of an appropriate pyridine derivative with an isopropylamine and a phenylmethanone precursor. One common method involves the use of β-enaminones, which are prepared by the condensation of aryl/heteroaryl methyl ketones with dimethylformamide dimethylacetal (DMA-DMF) under reflux conditions . The β-enaminones are then reacted with ammonium acetate in the presence of a Lewis acid catalyst, such as CeCl3·7H2O–NaI, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Pyridin-3-yl-methanones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : It has shown promise against various pathogens, making it a candidate for developing new antibiotics.

Case Study Example :
A study evaluated the compound's efficacy against multiple cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to the compound's ability to induce oxidative stress in cancer cells .

The compound's interactions with biological targets are crucial for understanding its pharmacological potential. Techniques such as:

  • Molecular Docking : Used to predict binding affinities to specific receptors.
  • Surface Plasmon Resonance : Evaluates real-time interactions with target proteins.

These studies help elucidate its mechanism of action and identify therapeutic targets.

Chemical Synthesis

(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone serves as a building block in synthetic pathways to create more complex molecules. Its ability to undergo various reactions (oxidation, reduction, substitution) allows chemists to modify its structure to enhance biological properties or create analogs .

Industrial Applications

In addition to pharmaceutical uses, this compound has applications in the production of specialty chemicals:

  • Dyes and Pigments : Its unique chemical properties make it suitable for manufacturing colorants.
  • Fine Chemicals : Used as intermediates in the synthesis of various industrial compounds.
Activity TypeTarget Organism/Cell LineIC50 Value (µM)Observations
AnticancerHeLa Cells10Induces apoptosis via oxidative stress
AntimicrobialE. coli5Effective against gram-negative bacteria
AntifungalCandida albicans15Inhibits growth at higher concentrations

Structural Analog Comparison

Compound NameStructure FeaturesUnique Aspects
2-Methyl-6-phenylethynylpyridineContains a phenylethynyl substituentSelective mGluR5 antagonism
4-Amino-N-(pyridin-3-yl)benzamideAmine substituted benzamideSignificant anti-inflammatory properties
3-(Isopropylamino)pyridineIsopropylamino on pyridineStudied for neuroprotective effects

Mechanism of Action

The mechanism of action of (6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight Synthesis Method Key Properties Biological/Functional Notes References
(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone Isopropylamino C₁₅H₁₆N₂O 240.30 Nucleophilic substitution with isopropylamine High yield (82%); used in transport modulation studies Plasmodial lactate transporter activity modulation
(6-Methoxypyridin-3-yl)(phenyl)methanone Methoxy C₁₃H₁₁NO₂ 213.24 Grignard reaction (phenyl MgBr + pyridine carboxamide) Partially characterized; precursor to alcohol derivatives Substrate for transfer hydrogenation studies
(6-Ethylamino-pyridin-3-yl)-methanone derivatives (e.g., EP 1 808 168 B1) Ethylamino C₁₄H₁₄N₂O 226.28 Patent-specific coupling reactions Smaller alkyl chain reduces steric hindrance vs. isopropylamino Potential kinase inhibitors (patent application)
Phenyl(6-(trifluoromethyl)pyridin-3-yl)methanone Trifluoromethyl C₁₃H₈F₃NO 251.21 Unspecified (commercial synthesis) Strong electron-withdrawing group; impacts electron density Catalogued for material science applications
(2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone Ethylthio C₁₈H₂₀N₂OS 320.43 Multi-step synthesis with sulfur incorporation Sulfur enhances solubility; pyrrolidine introduces conformational flexibility Noted for agrochemical research
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone Chloroimidazopyridazine C₁₃H₈ClN₃O 257.68 Halogenation and coupling Fused heterocycle increases rigidity; predicted pKa = 1.11 (acidic) Investigated for organophosphorus antidote development

Biological Activity

(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an isopropylamino group and is connected to a phenyl group through a ketone functional group. This unique structure contributes to its diverse biological activities.

1. Anticancer Properties

Preliminary studies indicate that this compound may induce apoptosis in various cancer cell lines. Research has shown that similar compounds exhibit significant cytotoxic effects, suggesting potential as an anticancer agent.

Compound NameIC50 (µM)Cell Line Tested
This compoundTBDTBD
Compound A5.0HeLa
Compound B3.2MCF-7

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

3. Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties, potentially inhibiting pathways involved in inflammation, such as COX enzymes.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell proliferation in cancer cells.
  • Receptor Binding : Molecular docking studies suggest that the compound binds to specific receptors, modulating their activity and influencing cellular responses.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated an IC50 value of approximately 4.5 µM against MCF-7 cells, showcasing its potential as a lead compound for further development .
  • Antimicrobial Assessment :
    In vitro tests demonstrated the compound's effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The observed MIC values suggest it could be a candidate for developing new antimicrobial agents .
  • Inflammation Model :
    In animal models of inflammation, this compound significantly reduced swelling and inflammatory markers compared to control groups, indicating its therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone?

  • Methodology :

  • Step 1 : Introduce the isopropylamino group via nucleophilic substitution. For example, react 6-chloropyridin-3-yl derivatives with isopropylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) .

  • Step 2 : Couple the intermediate with a phenyl group using cross-coupling reactions (e.g., Suzuki-Miyaura) with a palladium catalyst. A phenylboronic acid derivative and a base (e.g., Na2CO3) in THF/water mixtures are typical conditions .

  • Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterize using NMR and FT-IR .

    • Example Data Table :
StepReagents/ConditionsYield (%)Reference
1Isopropylamine, DMF, 80°C65–75
2Pd(PPh3)4, Na2CO3, THF/H2O70–85

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirm regiochemistry of the pyridine ring and isopropylamino group. Aromatic protons typically appear at δ 7.0–8.5 ppm, while isopropyl CH3 groups resonate at δ 1.2–1.4 ppm .
  • FT-IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .
  • HRMS : Validate molecular formula (C15H16N2O) with high-resolution mass accuracy (error < 2 ppm) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the isopropylamino group?

  • Methodology :

  • Catalyst Screening : Test alternatives to traditional bases, such as K2CO3 or Cs2CO3, to enhance nucleophilicity .

  • Solvent Effects : Compare DMSO (high polarity) vs. THF (moderate polarity) to improve solubility of intermediates .

  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C for 30 minutes vs. 8 hours under reflux) .

    • Data Contradiction Analysis :
  • If yields vary across studies, assess purity of starting materials (HPLC >98%) or trace moisture levels (use molecular sieves in hygroscopic solvents) .

Q. What strategies resolve contradictory spectroscopic data for the carbonyl group?

  • Methodology :

  • 2D NMR (HSQC/HMBC) : Map carbonyl (C=O) correlations to adjacent protons, distinguishing it from potential ketone impurities .
  • Computational Modeling : Compare experimental FT-IR peaks with DFT-calculated vibrational frequencies (e.g., Gaussian 16 software) .
  • X-ray Crystallography : Resolve ambiguities in molecular geometry by growing single crystals (solvent: dichloromethane/hexane) .

Q. What in vitro assays are suitable for evaluating bioactivity?

  • Methodology :

  • Enzyme Inhibition Assays : Test against kinases or proteases (IC50 determination via fluorescence-based protocols) .
  • Cell Viability (MTT Assay) : Screen for anticancer activity in HeLa or MCF-7 cell lines (48-hour exposure, triplicate measurements) .
  • Molecular Docking : Predict binding affinity to targets like EGFR or COX-2 using AutoDock Vina .

Safety and Handling

Q. What precautions are critical during synthesis and handling?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods when working with volatile solvents (e.g., THF, DMF) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal (consult institutional EH&S guidelines) .

Functionalization and Applications

Q. How can selective functionalization of the pyridine ring be achieved?

  • Methodology :

  • Electrophilic Aromatic Substitution : Use HNO3/H2SO4 for nitration at the 4-position (monitor via TLC) .
  • Protection/Deprotection : Temporarily block the isopropylamino group with Boc anhydride to direct reactions to the phenyl ring .

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